molecular formula C10H21N3O B3161197 N-isopropyl-2-(piperazin-1-yl)propanamide CAS No. 86906-58-3

N-isopropyl-2-(piperazin-1-yl)propanamide

Cat. No.: B3161197
CAS No.: 86906-58-3
M. Wt: 199.29 g/mol
InChI Key: VMGKQRQGNUCHLD-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(piperazin-1-yl)propanamide is a chemical compound with the CAS Registry Number 86906-58-3 and a molecular formula of C10H21N3O, yielding a molecular weight of 199.30 g/mol . Its structure features a propanamide core that is N-substituted with an isopropyl group and further functionalized at the 2-position with a piperazine ring, a nitrogen-containing heterocycle that is a prevalent pharmacophore in medicinal chemistry. The presence of the piperazine moiety is often associated with enhanced solubility and the ability to form key molecular interactions, making derivatives like this one valuable scaffolds in pharmaceutical and chemical research . This compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions; please refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is subject to cold-chain transportation protocols to ensure stability and purity upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)12-10(14)9(3)13-6-4-11-5-7-13/h8-9,11H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGKQRQGNUCHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N Isopropyl 2 Piperazin 1 Yl Propanamide

Established Synthetic Pathways for N-isopropyl-2-(piperazin-1-yl)propanamide and Related Amides

The construction of this compound is typically achieved through a convergent synthesis that involves the formation of an amide bond between a piperazine-containing carboxylic acid and isopropylamine (B41738).

The primary precursors for the synthesis are 2-(piperazin-1-yl)propanoic acid and isopropylamine. While isopropylamine is a readily available commercial reagent, the synthesis of the carboxylic acid precursor requires a multi-step approach.

A common method begins with the N-alkylation of piperazine (B1678402). To prevent undesired dialkylation, a mono-protected piperazine, such as N-Boc-piperazine (tert-butoxycarbonyl-piperazine), is often used. mdpi.com This protected intermediate is reacted with an ester of 2-bromopropionic acid, such as ethyl 2-bromopropanoate, via nucleophilic substitution to yield ethyl 2-(4-Boc-piperazin-1-yl)propanoate. researchgate.netmdpi.com Subsequent hydrolysis of the ester group under basic conditions affords the carboxylic acid, 2-(4-Boc-piperazin-1-yl)propanoic acid. The final step in precursor synthesis is the removal of the Boc protecting group under acidic conditions to yield the key intermediate, 2-(piperazin-1-yl)propanoic acid, which can be isolated as a stable salt, such as a dihydrochloride. vulcanchem.com

Alternatively, direct alkylation of piperazine can be performed using a large excess of piperazine to favor mono-alkylation, though this may require more rigorous purification to separate the desired product from dialkylated byproducts. mdpi.com

The final step in the synthesis is the formation of the amide bond between the carboxylic acid group of 2-(piperazin-1-yl)propanoic acid and the amino group of isopropylamine. Standard peptide coupling protocols are employed for this transformation. nsf.gov This process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net

A variety of coupling reagents can be utilized to facilitate this reaction. These reagents convert the carboxylic acid into a more reactive intermediate, such as an activated ester or an O-acylisourea derivative, which then readily reacts with isopropylamine. researchgate.net The choice of coupling reagent and reaction conditions can influence the reaction's efficiency, yield, and the preservation of stereochemical integrity if a chiral precursor is used. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Name Abbreviation Activating Mechanism
Dicyclohexylcarbodiimide DCC Forms an O-acylisourea intermediate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDAC Forms a water-soluble O-acylisourea intermediate
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Forms an activated benzotriazolyl ester
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Forms an activated oxyma (B123771) ester
Tetramethyl-fluoro-formamidinium hexafluorophosphate TFFH Forms an acid fluoride (B91410) in situ

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. nsf.gov

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The presence of a stereocenter at the C2 position of the propanamide moiety means that this compound can exist as a pair of enantiomers, (R)- and (S)-N-isopropyl-2-(piperazin-1-yl)propanamide. Accessing enantiomerically pure forms of the compound requires either stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis: A direct approach to obtaining a single enantiomer involves using a chiral starting material. For instance, the synthesis can begin with an enantiomerically pure form of ethyl 2-bromopropanoate, such as (S)-ethyl 2-bromopropanoate. The nucleophilic substitution reaction with mono-Boc-piperazine proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center. This leads to the formation of (R)-ethyl 2-(4-Boc-piperazin-1-yl)propanoate, which can then be carried forward through hydrolysis, deprotection, and amide coupling to yield the (R)-enantiomer of the final product. Using the (R)-bromoester as the starting material would similarly yield the (S)-product.

Enantiomeric Resolution: When the synthesis results in a racemic mixture, separation of the enantiomers is necessary. libretexts.org A classical and widely used method is resolution via diastereomeric salt formation. rsc.orgthieme-connect.de This process involves reacting the racemic carboxylic acid precursor, 2-(piperazin-1-yl)propanoic acid, with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethanamine. libretexts.org This reaction creates a mixture of two diastereomeric salts, for example, [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgthieme-connect.de Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an achiral acid or base and then coupled with isopropylamine to produce the desired enantiopure amide.

Another powerful technique is enzymatic kinetic resolution. researchgate.net Certain enzymes, particularly lipases, can selectively catalyze the reaction of one enantiomer in a racemic mixture. google.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amine precursor, allowing the unreacted enantiomer to be separated from the acylated product. researchgate.net

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold possesses a secondary amine at the N4 position of the piperazine ring, which serves as a prime location for structural modifications. mdpi.com This allows for the creation of a library of related compounds for further research. Common derivatization strategies include N-alkylation, reductive amination, N-acylation, and N-sulfonylation.

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfonate, typically in the presence of a base to neutralize the acid byproduct. google.comresearchgate.net This method allows for the introduction of a wide variety of simple or complex alkyl groups. nih.gov

Reductive Amination: This is a highly versatile method for introducing alkyl substituents. mdpi.com The piperazine nitrogen is reacted with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. nih.gov Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this transformation. nih.govreddit.com

N-Acylation: The secondary amine can be converted to an amide by reacting it with an acylating agent like an acyl chloride or an acid anhydride. researchgate.net This introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. nih.gov This introduces a sulfonyl group, which can serve as a hydrogen bond acceptor and can significantly impact the physicochemical properties of the compound.

Table 2: Derivatization Reactions at the Piperazine N4-Position

Reaction Type Reagent Class Example Reagent Resulting Functional Group
N-Alkylation Alkyl Halide Benzyl bromide N-Benzyl
Reductive Amination Aldehyde/Ketone + Reducing Agent Acetone + NaBH(OAc)₃ N-Isopropyl
N-Acylation Acyl Chloride Acetyl chloride N-Acetyl (Amide)
N-Sulfonylation Sulfonyl Chloride Tosyl chloride N-Tosyl (Sulfonamide)

Advanced Analytical and Structural Elucidation of N Isopropyl 2 Piperazin 1 Yl Propanamide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

The molecular structure of N-isopropyl-2-(piperazin-1-yl)propanamide is definitively confirmed through the synergistic use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the connectivity of atoms and the elemental composition of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in mapping the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the protons and carbons. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the precise connectivity between atoms. For instance, a COSY spectrum would reveal the coupling between adjacent protons, such as those on the piperazine (B1678402) ring and the propanamide backbone. An HSQC spectrum correlates each proton to its directly attached carbon, while an HMBC spectrum reveals longer-range couplings between protons and carbons, which is crucial for confirming the connection between the piperazine ring, the propanamide moiety, and the isopropyl group.

Illustrative ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH (amide) 4.0 - 4.2 41.0 - 42.0
Isopropyl CH₃ (amide) 1.1 - 1.2 22.0 - 23.0
Propanamide CH 3.0 - 3.2 65.0 - 66.0
Propanamide CH₃ 1.2 - 1.3 18.0 - 19.0
Piperazine CH₂ (adjacent to N-CH) 2.6 - 2.8 53.0 - 54.0
Piperazine CH₂ (adjacent to NH) 2.8 - 3.0 45.0 - 46.0
Amide NH 7.5 - 8.0 -
Piperazine NH 1.5 - 2.5 -
Carbonyl C=O - 173.0 - 174.0

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument are commonly used. The measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretical mass to confirm the molecular formula, C₁₀H₂₁N₃O. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides further structural confirmation by revealing characteristic losses of functional groups.

Hypothetical HRMS Fragmentation Pattern for this compound

m/z of Fragment Ion Possible Fragment Structure Interpretation
199.1685 [C₁₀H₂₁N₃O]⁺ Molecular Ion (M⁺)
142.1290 [C₇H₁₆N₂O]⁺ Loss of isopropyl group
100.0977 [C₅H₁₂N₂]⁺ Cleavage of the amide bond
85.0817 [C₄H₉N₂]⁺ Piperazine ring fragment
56.0504 [C₃H₆N]⁺ Further fragmentation of piperazine

Chiral Analysis for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the propanamide moiety. As enantiomers can exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity of a sample is crucial. Chiral analysis is employed to separate and quantify the individual enantiomers.

The most common technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including those with amine and amide functionalities. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram is used to determine the enantiomeric excess (e.e.) or enantiomeric purity of the sample.

Illustrative Chiral HPLC Separation Data

Parameter Value
HPLC Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While chiral HPLC can determine the ratio of enantiomers, X-ray Crystallography is the definitive method for determining the absolute stereochemistry (the actual three-dimensional arrangement of atoms in space) of a chiral molecule. This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted in a specific pattern that is dependent on the arrangement of atoms within the crystal lattice.

By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms, bond lengths, and bond angles. For determining the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. This allows for the unambiguous assignment of the R or S configuration at the chiral center. Furthermore, X-ray crystallography provides valuable information about the preferred solid-state conformation of the molecule, including the puckering of the piperazine ring and the orientation of the substituent groups. This conformational information is invaluable for understanding the molecule's potential interactions with biological targets.

Hypothetical Crystallographic Data for this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 98.54
Volume (ų) 1335.2
Z (molecules per unit cell) 4
Absolute Configuration Determined (e.g., S)

Molecular Mechanism of Action and Biochemical Target Engagement of N Isopropyl 2 Piperazin 1 Yl Propanamide in in Vitro Systems

Investigation of Neurotransmitter Transporter Modulation (e.g., Glutamate (B1630785) Transporter EAAT2)

Direct experimental studies investigating the modulatory effects of N-isopropyl-2-(piperazin-1-yl)propanamide on the excitatory amino acid transporter 2 (EAAT2) have not been reported. However, the 2-propanamide scaffold is a key feature in other molecules that have been shown to interact with this transporter.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is predominantly managed by glutamate transporters. nih.gov The EAAT2 subtype is responsible for approximately 90% of this glutamate uptake. nih.gov Dysregulation of glutamate transport is implicated in excitotoxicity and seizure activity, making EAAT2 a target for novel therapeutics. nih.gov

Research into novel EAAT2 modulators has identified compounds with a 2-propanamide structure as having significant activity. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has been identified as a selective, orally bioavailable positive allosteric modulator (PAM) of EAAT2. nih.govsemanticscholar.org In vitro studies using primary glia cultures and COS-7 cells expressing the EAAT2 transporter demonstrated that this compound enhances glutamate uptake. nih.govsemanticscholar.org This compound was found to be inactive in assays for EAAT1 and EAAT3, indicating selectivity for the EAAT2 subtype. semanticscholar.org

These findings suggest that the 2-propanamide portion of this compound could be a key pharmacophore for potential interaction with the EAAT2 transporter, though this remains to be experimentally verified.

Table 1: In Vitro Activity of an Analogous 2-Propanamide Compound on EAAT2

Compound Name Target Assay System Observed Effect Reference

Receptor Binding Profiling and Ligand-Target Interactions

A comprehensive receptor binding profile for this compound is not available in the current literature. The potential for interactions with various targets can be inferred from its structural motifs.

There is no specific data on the activity of this compound at voltage-gated sodium (NaV) or calcium (CaV) channels. These channels are critical for initiating and propagating electrical signals in excitable cells. youtube.com

The piperazine (B1678402) moiety is a structural feature in some compounds designed to target voltage-gated calcium channels. For example, a series of piperazinyl quinazolin-4-(3H)-one derivatives were developed as selective ligands for the α2δ-1 subunit of CaV channels, which is the target of gabapentinoid drugs. nih.gov This indicates that the piperazine ring can be incorporated into structures that bind to components of voltage-gated calcium channel complexes. nih.gov However, without direct testing, it is unknown if this compound possesses any activity at these channels.

No studies have been published that characterize this compound as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a nonselective cation channel involved in the detection of noxious stimuli, including heat, acid, and capsaicin. nih.govnih.gov

The development of TRPV1 antagonists for pain management has yielded a wide variety of chemical structures. mdpi.com Some of these antagonists contain amide functionalities or piperazine-like heterocyclic rings. mdpi.com For example, SB-705498 is a potent competitive TRPV1 antagonist that potently inhibits receptor activation by multiple stimuli, including capsaicin, acid, and heat. nih.gov While these examples show that amide and heterocyclic structures are compatible with TRPV1 antagonism, the specific arrangement in this compound has not been evaluated for this activity.

Table 2: Examples of In Vitro TRPV1 Antagonist Activity

Compound Name Target Assay Potency / Efficacy Reference
SB-705498 Human TRPV1 Ca2+ FLIPR (Capsaicin activation) pKi = 7.6 nih.gov
SB-705498 Human TRPV1 Patch-clamp (Capsaicin activation) IC50 = 3 nM nih.gov

Direct evidence for the interaction of this compound with components of the GABAergic system, such as GABA transporters or GABAA receptors, is currently lacking. The GABAA receptor is a ligand-gated chloride channel that is the primary mediator of inhibitory neurotransmission in the brain. elifesciences.org

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The structurally related compound piperine (B192125) (which contains a piperidine (B6355638) ring) has been shown to modulate GABAA receptors. nih.gov In studies using Xenopus laevis oocytes expressing various GABAA receptor subtypes, piperine was found to potentiate GABA-induced chloride currents, suggesting a binding site involving the α and β subunits. nih.gov A derivative where the piperidine ring was replaced, SCT-66, also modulated GABAA receptors, indicating the importance of this part of the molecule for activity. nih.gov These findings highlight the potential for nitrogen-containing heterocyclic structures to interact with GABAA receptors, although the activity of the specific piperazine-propanamide structure remains unconfirmed.

The promiscuity of the piperazine and propanamide scaffolds means they are found in ligands for a multitude of biological targets. Without specific screening data for this compound, its activity at other receptors and enzymes is unknown.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Specific in vitro studies on the cellular uptake, membrane permeability, or subcellular localization of this compound have not been published.

In general, the physicochemical properties of a small molecule, such as lipophilicity and the presence of ionizable groups, govern its ability to cross cell membranes. The piperazine ring in this compound contains two nitrogen atoms that can be protonated at physiological pH, which would increase its aqueous solubility but potentially limit passive diffusion across the lipid bilayer. However, piperazine-containing structures are common in centrally-acting drugs, suggesting this moiety does not preclude cell membrane permeability. Studies on other piperazine-linked compounds, such as 1,8-naphthalimide-arylsulfonyl derivatives, have shown good membrane permeability and cytoplasmic distribution in cellular imaging studies. mdpi.com These studies confirm that piperazine-containing molecules can enter cells, but the specific uptake mechanisms and localization would need to be determined experimentally for this compound. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropyl 2 Piperazin 1 Yl Propanamide Analogs

Influence of N-Isopropyl Moiety Modifications on Biological Activity

The N-acyl substituent of 2-(piperazin-1-yl)propanamide analogs plays a crucial role in modulating their affinity for various receptors. Studies on a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide have demonstrated that the volume of the amide substituent is a critical determinant of receptor affinity, particularly for the 5-HT2A receptor. nih.gov

In this series of analogs, modifications to the N-substituent of the propanamide moiety led to significant changes in their binding profiles. While all the synthesized compounds exhibited high potency as 5-HT1A ligands, their affinity for 5-HT2A and alpha 1 receptors varied considerably. nih.gov This suggests that the steric bulk and electronic properties of the N-substituent are key factors in the interaction with the binding pockets of these receptors.

CompoundN-Amide Substituent5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)α1 Affinity (Ki, nM)
Analog 1tert-Butyl0.8350150
Analog 2Isopropyl1.2500200
Analog 3Cyclopentyl1.5250180
Analog 4Adamantyl2.0150100

This table presents hypothetical data based on the trends described in the literature for illustrative purposes.

Role of Piperazine (B1678402) Ring Substitutions in Receptor Selectivity and Potency

The piperazine ring is a common scaffold in many biologically active compounds, and substitutions on this ring are a well-established strategy for modulating receptor selectivity and potency. Research on various piperazine derivatives has consistently shown that the nature of the substituent on the N-4 position of the piperazine ring significantly influences the compound's affinity for different receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

For example, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogs, the introduction of various N-heterocyclic substituents on the piperazine ring was explored to understand its effect on dopamine D2 and D3 receptor affinity and selectivity. The results indicated that the piperazine ring could accommodate a range of substituted indole (B1671886) rings. nih.gov This highlights the tunability of receptor binding profiles through modifications at this position.

Furthermore, the linker connecting the heterocyclic moiety to the piperazine ring was also found to be important. Amide or methylene (B1212753) linkers were shown to be effective in maintaining high affinity and selectivity for the D3 receptor. nih.gov This suggests that for analogs of N-isopropyl-2-(piperazin-1-yl)propanamide, substitutions at the N-4 position of the piperazine ring with various aryl or heteroaryl groups could be a promising strategy to fine-tune their receptor selectivity and potency. The choice of the substituent and the nature of any potential linker would be critical in determining the final pharmacological profile.

CompoundPiperazine N-4 SubstituentD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)D3/D2 Selectivity Ratio
Analog APhenyl50510
Analog B2-Methoxyphenyl30130
Analog CIndole-5-yl1443.8737.2
Analog DBenzo[b]thiophene-5-yl250.831.25

This table presents hypothetical data based on the trends described in the literature for illustrative purposes.

Impact of Propanamide Backbone Modifications on Target Engagement

Modifications to the propanamide backbone of this compound analogs can have a profound impact on their interaction with biological targets. The length, rigidity, and the presence of functional groups along the backbone can alter the compound's conformation and its ability to fit into the receptor's binding site.

Research on hybrid derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino has shown that derivatization of functional groups within the agonist binding moiety can modulate affinity and functional activity. For instance, the functionalization of hydroxyl and amino groups into sulfonate esters and amides generally led to a loss of agonist potency at dopamine D2 and D3 receptors. nih.gov This indicates that the specific nature of the functional groups on the backbone is critical for effective receptor activation.

For this compound analogs, modifications to the propanamide backbone, such as altering the length of the alkyl chain, introducing substituents on the alpha or beta carbons, or replacing the amide bond with other functional groups, could significantly affect target engagement. These changes could influence the compound's conformational flexibility and its ability to form key interactions, such as hydrogen bonds, with the receptor.

CompoundBackbone ModificationTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
Parent CompoundPropanamideReceptor X10Agonist
Analog XButanamide (extended chain)Receptor X50Partial Agonist
Analog Yα-MethylpropanamideReceptor X25Agonist
Analog ZAmide replaced with EsterReceptor X>1000Inactive

This table presents hypothetical data based on the trends described in the literature for illustrative purposes.

Stereochemical Implications in Biological Activity

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. For this compound, which possesses a chiral center at the alpha-carbon of the propanamide moiety, the spatial arrangement of the substituents is expected to play a crucial role in its interaction with biological targets.

The differential activity of enantiomers has been demonstrated in closely related piperazine derivatives. For example, in the study of heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol, the enantiomers of the most potent racemic compound exhibited distinct activities. The (-)-enantiomer displayed higher affinity at both D2 and D3 dopamine receptors compared to its (+)-enantiomer. nih.gov

This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. One enantiomer may fit more favorably into the binding pocket, allowing for optimal interactions with amino acid residues, while the other enantiomer may fit poorly or even be sterically hindered. Therefore, the synthesis and evaluation of individual enantiomers of this compound and its analogs are essential for understanding their precise mechanism of action and for developing more potent and selective therapeutic agents.

CompoundStereoisomerD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
Analog 10e(-)-10e47.50.57
(+)-10e1133.73

This table presents data from a study on a closely related analog to illustrate the principle of stereochemical influence. nih.gov

Computational Chemistry and in Silico Modeling of N Isopropyl 2 Piperazin 1 Yl Propanamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in elucidating the binding mechanism of N-isopropyl-2-(piperazin-1-yl)propanamide and can help in identifying potential biological targets. Docking simulations involve placing a 3D structure of the compound into the binding site of a protein and evaluating the binding affinity using a scoring function.

The predicted binding mode details the specific orientation of the this compound molecule within the protein's binding pocket. The interaction fingerprint reveals the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. For instance, the piperazine (B1678402) ring, a common motif in many bioactive compounds, can act as a hydrogen bond acceptor, while the propanamide moiety can also participate in hydrogen bonding.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond2.8
LYS 88Hydrogen Bond3.1
LEU 23Hydrophobic3.5
VAL 76Hydrophobic3.9
PHE 144Pi-Pi Stacking4.5

Note: The data in this table is illustrative and based on general principles of molecular docking for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the physicochemical properties that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues of this compound. nih.gov

The development of a predictive QSAR model for derivatives of this compound would involve a systematic approach. This includes the careful selection of a training set of molecules with known activities, the calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and the generation of a statistically robust model using regression analysis. nih.gov

Table 2: Illustrative QSAR Model for this compound Derivatives

DescriptorCoefficientp-valueContribution
LogP (Hydrophobicity)0.45<0.01Positive
Molecular Weight-0.120.03Negative
Hydrogen Bond Donors0.28<0.01Positive
Rotatable Bonds-0.050.15Insignificant

Note: This table presents a hypothetical QSAR model to illustrate the concept. The coefficients and p-values are not based on experimental data for this specific compound series.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound and its analogues can be generated based on their predicted binding modes or known active conformations. This model would typically consist of features such as hydrogen bond acceptors and donors, hydrophobic regions, and positive ionizable centers.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds. This process, known as virtual screening, helps to identify novel molecules that possess the key pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach can significantly accelerate the discovery of new lead compounds.

Table 3: Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Hydrogen Bond AcceptorNitrogen atoms in the piperazine ring and the carbonyl oxygen of the propanamide.Interaction with donor groups in the protein active site.
Hydrogen Bond DonorThe secondary amine in the piperazine ring.Interaction with acceptor groups in the protein active site.
Hydrophobic GroupThe isopropyl group.Interaction with hydrophobic pockets in the protein.
Positive Ionizable CenterThe piperazine nitrogen at physiological pH.Potential for ionic interactions with negatively charged residues.

Note: This table is based on the chemical structure of the compound and general principles of pharmacophore modeling.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of this compound and the dynamic nature of its interaction with a biological target over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and the stability of the ligand-protein complex. mdpi.comarxiv.org

MD simulations can reveal important information about the stability of key interactions identified through molecular docking, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. This detailed understanding of the binding dynamics is crucial for the rational design of more effective and specific molecules.

Table 4: Analysis of a 100 ns Molecular Dynamics Simulation

ParameterAverage ValueStandard DeviationInterpretation
RMSD of Ligand1.5 Å0.3 ÅThe ligand remains stably bound in the active site.
Number of H-Bonds2.30.8Key hydrogen bonds are maintained throughout the simulation.
Solvent Accessible Surface Area45 Ų5 ŲThe ligand is well-buried within the binding pocket.

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations.

Preclinical in Vitro Efficacy and Selectivity Assessments of N Isopropyl 2 Piperazin 1 Yl Propanamide

Cell-Based Assays for Functional Activity and Potency

No publicly available data from cell-based assays could be located to determine the functional activity or potency of N-isopropyl-2-(piperazin-1-yl)propanamide. Such assays are crucial in early-stage drug discovery to understand how a compound affects cellular functions and to quantify its therapeutic potential.

Enzyme Inhibition and Activation Assays

Information regarding the effect of this compound on specific enzymes is not available. Enzyme inhibition and activation assays are fundamental for elucidating the mechanism of action of a compound and its potential therapeutic targets.

Off-Target Profiling and Selectivity Determination in In Vitro Models

There are no published studies on the off-target profiling or selectivity of this compound. These assessments are critical for identifying potential side effects and ensuring that a compound acts specifically on its intended biological target.

Mechanistic Validation in Relevant In Vitro Systems

Due to the lack of primary efficacy and selectivity data, no studies validating the mechanism of action for this compound in relevant in vitro systems have been identified. Mechanistic studies are essential to confirm the biochemical and cellular pathways through which a compound exerts its effects.

Advanced Applications and Future Research Trajectories for N Isopropyl 2 Piperazin 1 Yl Propanamide Derivatives

Development of N-isopropyl-2-(piperazin-1-yl)propanamide as a Chemical Probe for Target Validation

The development of potent and selective chemical probes is a critical step in the validation of novel biological targets. A chemical probe is a small molecule designed to interact with a specific protein or pathway in a well-defined manner, thereby enabling the study of its function in a cellular or in vivo context. Derivatives of this compound are well-suited for development as chemical probes due to the synthetic tractability of the scaffold, allowing for systematic modifications to optimize potency, selectivity, and physicochemical properties.

The process of developing a chemical probe from the this compound scaffold would involve several key stages. Initially, a library of derivatives would be synthesized to explore the structure-activity relationship (SAR). This involves modifying various parts of the molecule, such as the isopropyl group, the piperazine (B1678402) ring, and the propanamide backbone, to identify key interactions with the target protein. For instance, replacing the isopropyl group with other alkyl or aryl substituents can modulate lipophilicity and steric interactions. Similarly, substitution on the piperazine ring can influence binding affinity and selectivity.

Once a potent and selective derivative is identified, further optimization would focus on introducing functionalities that facilitate its use as a probe. This could include the incorporation of a "warhead" for covalent labeling of the target protein, or the attachment of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization and pull-down experiments. The ultimate goal is to generate a tool compound that can be used to confidently interrogate the biological role of its target, thus providing strong validation for its potential as a therapeutic intervention point.

Potential for Design of Multifunctional Ligands based on this compound Scaffold

Multifunctional ligands, also known as multi-target-directed ligands, are single molecules designed to interact with multiple biological targets simultaneously. This approach can offer several advantages over single-target drugs, including enhanced efficacy, a broader therapeutic window, and a reduced likelihood of drug resistance. The this compound scaffold provides a versatile platform for the design of such multifunctional ligands. rsc.org

The piperazine moiety is a common feature in many approved drugs and is known to interact with a variety of receptors and enzymes. nih.gov By strategically functionalizing the two nitrogen atoms of the piperazine ring, it is possible to incorporate pharmacophores that target different biological entities. For example, one nitrogen could be functionalized with a group that targets a G-protein coupled receptor (GPCR), while the other is modified to inhibit a specific enzyme.

The design of multifunctional ligands based on this scaffold would be guided by a deep understanding of the SAR for each target. Computational modeling and structure-based design would play a crucial role in optimizing the linkers and pharmacophoric groups to ensure that the final molecule retains high affinity for all intended targets. The table below illustrates a hypothetical design strategy for a multifunctional ligand targeting both a kinase and a GPCR.

Component of ScaffoldModification StrategyRationale for Multifunctional Activity
Piperazine Nitrogen 1Attachment of a known kinase inhibitor pharmacophoreTo confer inhibitory activity against a specific kinase involved in a disease pathway.
Piperazine Nitrogen 4Introduction of a moiety with GPCR binding propertiesTo modulate a signaling pathway mediated by a GPCR, potentially leading to synergistic therapeutic effects.
Propanamide GroupVariation of the N-isopropyl substituentTo fine-tune physicochemical properties such as solubility and cell permeability, which are crucial for in vivo efficacy.

Integration with High-Throughput Screening and Lead Optimization Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" with desired biological activity. nih.gov Derivatives of this compound can be readily integrated into HTS campaigns. The modular nature of the scaffold allows for the creation of diverse chemical libraries through combinatorial synthesis, where different building blocks are systematically combined to generate a large number of distinct compounds.

Once initial hits are identified from an HTS campaign, the lead optimization phase begins. This iterative process aims to improve the potency, selectivity, and drug-like properties of the initial hits to generate a clinical candidate. patsnap.comspirochem.compatsnap.combiobide.com The this compound scaffold is highly amenable to lead optimization. Medicinal chemists can systematically modify different parts of the molecule to enhance its pharmacological profile.

Key parameters that are typically optimized during this phase include:

ParameterOptimization Strategy for Propanamide-Piperazine Derivatives
Potency Modification of substituents on the piperazine ring and the propanamide group to maximize interactions with the target.
Selectivity Fine-tuning the structure to minimize off-target activities, often guided by computational modeling and screening against a panel of related targets.
Pharmacokinetics Adjusting lipophilicity and polar surface area through chemical modifications to improve absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Introduction of polar groups or modification of the overall molecular structure to enhance aqueous solubility.

For example, a study on piperazine amides as selective NaV1.7 inhibitors demonstrated how systematic SAR exploration of each part of the scaffold led to analogs with an optimal balance of potency, selectivity, and metabolic stability. nih.gov

Future Directions in Preclinical Drug Discovery Based on Propanamide-Piperazine Hybrid Structures

The hybridization of propanamide and piperazine moieties offers a promising avenue for the discovery of new drugs for a wide range of diseases. Future preclinical research on derivatives of this compound is likely to focus on several key areas.

One promising direction is the development of novel anticancer agents. The piperazine ring is a common feature in many anticancer drugs, and its combination with other pharmacophores has led to the discovery of potent and selective inhibitors of various cancer-related targets. researchgate.net By exploring different substitutions on the this compound scaffold, it may be possible to develop new compounds with activity against challenging cancer targets.

Another area of interest is the development of agents targeting the central nervous system (CNS). The piperazine scaffold is a well-established "CNS-philic" fragment, and many CNS-active drugs contain this moiety. The ability to fine-tune the physicochemical properties of propanamide-piperazine hybrids could enable the development of new treatments for neurological and psychiatric disorders.

Furthermore, the exploration of novel "hybrid" molecules, where the this compound scaffold is combined with other known pharmacophores, could lead to the discovery of compounds with unique mechanisms of action. nih.gov For instance, hybridization with sulfonamide groups has been shown to yield compounds with interesting biological activities. nih.gov As our understanding of disease biology continues to grow, the versatility of the propanamide-piperazine scaffold will undoubtedly be leveraged to develop the next generation of innovative medicines.

Q & A

Basic: What synthetic routes are commonly used to prepare N-isopropyl-2-(piperazin-1-yl)propanamide?

Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a propanamide backbone. For example:

  • Step 1: React 2-chloropropanamide with isopropylamine to form the N-isopropyl intermediate.
  • Step 2: Introduce the piperazine moiety via nucleophilic substitution or amide coupling. Evidence from structurally similar compounds (e.g., tert-butyl piperazine carbamates) highlights the use of activated intermediates (e.g., sulfonyl chlorides or carbodiimides) to improve coupling efficiency .
  • Purification: Column chromatography or recrystallization is employed, with characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: How is the purity and stability of this compound validated in preclinical studies?

Methodological Answer:

  • Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. For example, compounds with >95% purity are typically required for biological assays .
  • Stability Testing: Accelerated stability studies under varying pH (1–10), temperatures (4°C–40°C), and light exposure are conducted. Degradation products are identified using LC-MS .

Advanced: How can structural modifications optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, sulfonyl) to enhance water solubility. For instance, sulfonamide analogs of piperazine show improved bioavailability due to balanced logP values .
  • Metabolic Stability: Replace metabolically labile groups (e.g., methyl with cyclopropyl) based on cytochrome P450 inhibition assays. Piperazine-containing compounds often undergo N-dealkylation, so modifying the isopropyl group or piperazine substituents can reduce metabolic clearance .
  • Case Study: A derivative with a pyrimidinyl-piperazine sulfonyl group exhibited prolonged half-life in rodent models due to reduced CYP3A4-mediated oxidation .

Advanced: How do researchers resolve contradictions in reported biological activities of piperazine-propanamide analogs?

Methodological Answer:

  • Mechanistic Replication: Repeat assays (e.g., enzyme inhibition, cell viability) under standardized conditions. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
  • Structural Validation: Confirm compound identity via X-ray crystallography or 2D NMR if impurities or stereochemical variations are suspected. A study on benzothiazole-piperazine hybrids found that minor stereochemical changes altered anti-HIV activity by >50% .
  • Computational Modeling: Use molecular docking to compare binding modes across studies. For example, piperazine sulfonamides may target both MMP-9 and serotonin receptors, explaining divergent pharmacological reports .

Basic: What safety precautions are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Piperazine derivatives can cause skin/eye irritation .
  • Ventilation: Use fume hoods due to potential dust formation. No specific vapor pressure data exists, but analogous compounds (e.g., N-phenyl-2-(piperazin-1-yl)acetamide) require controlled environments .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration to avoid releasing reactive amines .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with dual therapeutic targets?

Methodological Answer:

  • Core Modifications:

    Position Modification Biological Impact Evidence
    Piperazine N1Sulfonyl groupEnhances enzyme inhibition (e.g., MMP-2/9)
    Propanamide C2Benzothiazole substitutionImproves antitumor activity (IC50_{50} < 1 μM)
    Isopropyl groupCyclopropyl replacementReduces hepatotoxicity in vivo
  • Dual-Target Design: A hybrid molecule incorporating a sulfonamide (for MMP inhibition) and a benzothiazole (for DNA intercalation) showed synergistic effects in glioblastoma models .

Basic: What analytical techniques are critical for characterizing this compound in solution?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR detects piperazine ring protons (δ 2.5–3.5 ppm) and amide protons (δ 6.5–8.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–175 ppm) and quaternary carbons .
  • Mass Spectrometry: HRMS provides exact mass (e.g., calculated for C10_{10}H20_{20}N3_3O: 198.1605) to rule out isomers .
  • HPLC-MS: Quantifies degradation products under stress conditions (e.g., oxidative, thermal) .

Advanced: What strategies mitigate off-target effects of this compound in CNS studies?

Methodological Answer:

  • Receptor Profiling: Screen against panels of GPCRs (e.g., serotonin, dopamine receptors) to identify promiscuous binding. Piperazine analogs often exhibit affinity for 5-HT2A_{2A} and σ receptors, requiring selective N-substitutions .
  • Blood-Brain Barrier (BBB) Optimization: Introduce fluorine atoms or reduce molecular weight (<450 Da) to enhance CNS penetration. A pyrimidine-piperazine derivative with logBB > 0.3 showed improved brain uptake in PET imaging .

Basic: What in vitro assays are used to evaluate the antimicrobial potential of this compound derivatives?

Methodological Answer:

  • MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine sulfonamides show MICs of 2–8 μg/mL, comparable to ciprofloxacin .
  • Biofilm Inhibition: Crystal violet staining quantifies biofilm disruption in P. aeruginosa .

Advanced: How can computational tools predict the metabolic fate of this compound?

Methodological Answer:

  • In Silico Metabolism: Software like ADMET Predictor or GLORY identifies likely Phase I/II metabolites. For example, piperazine N-oxidation and amide hydrolysis are common pathways .
  • Docking Studies: Predict interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to prioritize analogs with lower metabolic liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.